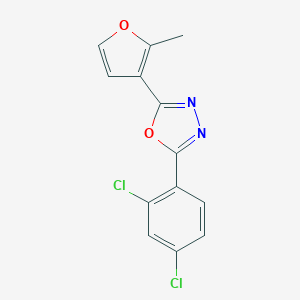

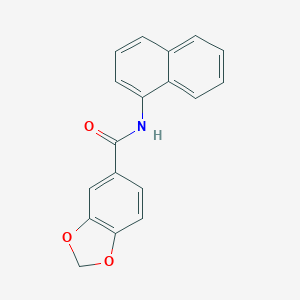

N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide, also known as NBOMe, is a synthetic hallucinogenic drug that has gained attention in recent years due to its potent effects and potential for abuse. NBOMe is a derivative of the phenethylamine family and is often sold as a substitute for LSD or other hallucinogens. Despite its increasing popularity, the synthesis method, mechanism of action, and physiological effects of NBOMe are still not fully understood. In

Wissenschaftliche Forschungsanwendungen

N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide has been used in scientific research to study its effects on the central nervous system and its potential as a therapeutic agent. Studies have shown that N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide has also been shown to have a potent hallucinogenic effect, making it a useful tool for studying the neural mechanisms of perception and consciousness.

Wirkmechanismus

N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide acts as a partial agonist at the 5-HT2A receptor, binding to the receptor and activating it to a lesser extent than a full agonist such as LSD. This results in a potent hallucinogenic effect, with users reporting intense visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotion. The exact mechanism by which N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide produces these effects is still not fully understood, but it is thought to involve the modulation of neurotransmitter release and the activation of downstream signaling pathways.

Biochemical and Physiological Effects:

N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. In addition, studies have shown that N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide can cause oxidative stress and damage to cells in the brain and other organs. Long-term use of N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide has been associated with cognitive impairment, memory loss, and other neurological symptoms.

Vorteile Und Einschränkungen Für Laborexperimente

N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide has several advantages as a tool for scientific research, including its potent hallucinogenic effects and high affinity for the 5-HT2A receptor. However, there are also several limitations to its use. N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide is a relatively new drug, and its long-term effects on the brain and other organs are not fully understood. In addition, N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide has a high potential for abuse, which could limit its use in clinical research.

Zukünftige Richtungen

There are several future directions for research on N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide, including the development of new synthetic analogs with improved pharmacological properties and the investigation of its potential as a therapeutic agent for the treatment of mood disorders and other mental health conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide and its long-term effects on the brain and other organs. Overall, N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide represents a promising area of research for the study of perception, consciousness, and the central nervous system.

Synthesemethoden

The synthesis of N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2C-I with 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone, followed by the addition of naphthalene-1-ylamine and 5-carboxamido-1,3-benzodioxole. The resulting product is purified through recrystallization to yield N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide in its final form.

Eigenschaften

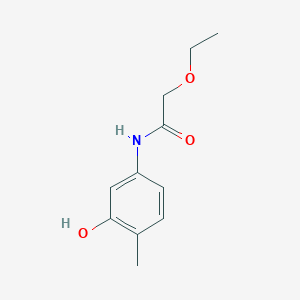

Produktname |

N-(naphthalen-1-yl)-1,3-benzodioxole-5-carboxamide |

|---|---|

Molekularformel |

C18H13NO3 |

Molekulargewicht |

291.3 g/mol |

IUPAC-Name |

N-naphthalen-1-yl-1,3-benzodioxole-5-carboxamide |

InChI |

InChI=1S/C18H13NO3/c20-18(13-8-9-16-17(10-13)22-11-21-16)19-15-7-3-5-12-4-1-2-6-14(12)15/h1-10H,11H2,(H,19,20) |

InChI-Schlüssel |

GPDMEQJYROEFAU-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-azepanylsulfonyl)ethyl]-3-(3-chloro-5-isoxazolyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B258011.png)

![Methyl 1-(2-{[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]amino}-3-methylpentanoyl)-4-piperidinecarboxylate](/img/structure/B258016.png)

![1-(4-bromo-2-chlorophenyl)-2-[(3-methyl-2-butenyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B258019.png)

![Methyl 4-[7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B258052.png)

![2-amino-4-(2,3-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258059.png)

![2-amino-4-(2,6-dichlorophenyl)-6-(3,4-dimethoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258060.png)

![2-amino-6,7-dimethyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B258064.png)

![(3Z)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B258080.png)

![2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B258081.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-methylphenoxy)acetamide](/img/structure/B258082.png)